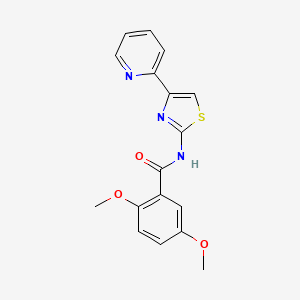
N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide, also known as MMB-TS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide involves the binding of the compound to specific sites on proteins, leading to modulation of their activity. This binding can occur through covalent or non-covalent interactions, depending on the protein target. The exact mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide on different proteins is still under investigation, but it is believed to involve changes in protein conformation or stability.
Biochemical and physiological effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the protein target. For example, it has been shown to inhibit the activity of voltage-gated sodium channels, leading to decreased neuronal excitability. It has also been shown to modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling pathways. Additionally, N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for certain protein targets. This allows researchers to investigate the function and regulation of these proteins in a more precise manner. Additionally, N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide has been shown to be stable in aqueous solutions, making it easy to use in experiments. However, one limitation of using N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide is its potential toxicity, which can vary depending on the protein target and concentration used. Therefore, caution must be exercised when using N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide in experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide. One area of interest is the development of new drugs targeting specific proteins involved in various diseases. Additionally, further investigation into the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide on different protein targets is needed to fully understand its effects. Finally, the potential toxicity of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide needs to be further investigated to ensure its safe use in experiments.
Synthesemethoden
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-amino-4-methylthiobutane in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methoxyacetyl chloride to form the final product, N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide. This synthesis method has been reported in the literature and has been used by several research groups to obtain N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide for their experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide has been used in various scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter transporters. It has been shown to modulate the activity of these proteins, which has led to its use as a tool for investigating their function and regulation. Additionally, N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide has been used in the development of new drugs targeting specific proteins involved in various diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO3S2/c1-20-11(7-8-21-2)9-17-22(18,19)12-5-3-10(4-6-12)13(14,15)16/h3-6,11,17H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTHDYFNXYMIIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)



![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)




![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)